![molecular formula C46H68ClN5O10 B15062040 2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride” is a complex organic molecule It features multiple ethoxy groups, azido groups, and indolium structures, making it a highly functionalized compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the azido and methoxyethoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:
Formation of the indolium core: This could involve a condensation reaction between an indole derivative and an aldehyde or ketone.
Introduction of azido groups: Azidation reactions often use sodium azide (NaN₃) in the presence of a suitable solvent.
Addition of ethoxy groups: This might involve etherification reactions using ethylene glycol derivatives.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of the synthetic route to maximize yield and minimize costs. This could involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The indolium core can be reduced to form indole derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions might use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of indole derivatives.
Substitution: Formation of various substituted ethoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology
Bioconjugation: The azido groups can be used in click chemistry for bioconjugation applications.
Fluorescent Probes: The indolium core might be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: The compound could be explored for its potential as a drug candidate or as a part of drug delivery systems.
Industry
Materials Science: It might be used in the development of new materials with unique properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example:
Bioconjugation: The azido groups react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Fluorescent Probes: The indolium core might interact with specific biomolecules, leading to fluorescence changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores.
Azido Compounds: Molecules containing azido groups.
Ethoxy-Substituted Compounds: Molecules with multiple ethoxy groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which can impart a wide range of chemical and biological properties. Its structure allows for diverse applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C46H68ClN5O10 |
|---|---|
Poids moléculaire |
886.5 g/mol |
Nom IUPAC |
2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride |
InChI |
InChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
CKLDNAAAZOJWFY-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
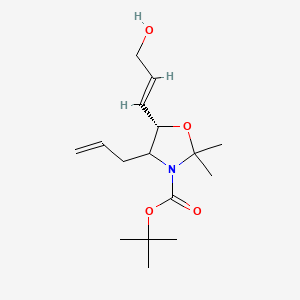

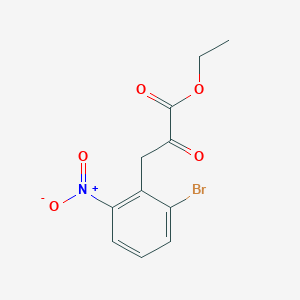
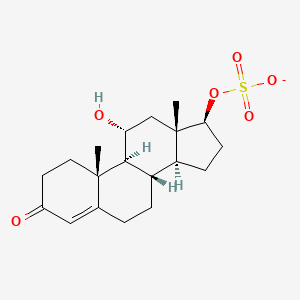
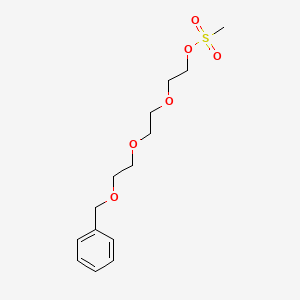

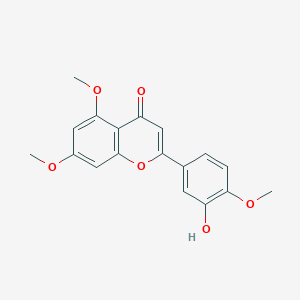
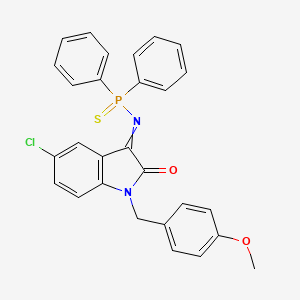
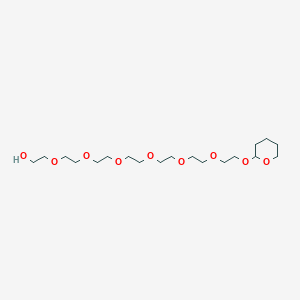
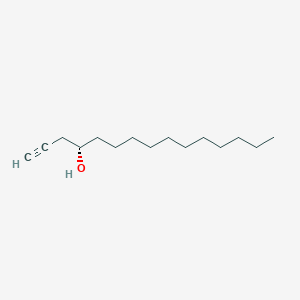
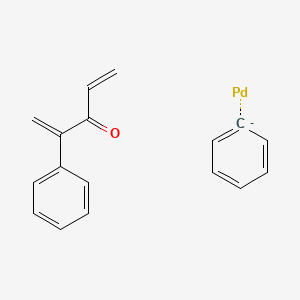

![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
